![molecular formula C6H7NO2 B1380300 2-Cyanocyclobutane-1-carboxylic acid CAS No. 1508446-57-8](/img/structure/B1380300.png)
2-Cyanocyclobutane-1-carboxylic acid
Overview
Description
Synthesis Analysis
Several derivatives of (+)- and (−)-2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences . The stereoselective synthesis of free amino acid (+)- 1 has been achieved, and this product has been fully characterized for the first time .Molecular Structure Analysis
The molecular structure of 2-Cyanocyclobutane-1-carboxylic acid is determined by its finely tuned three-dimensional structures . The ability of the cyclobutane ring as a structure-promoting unit both in the monomers and in the dimers has been manifested .Chemical Reactions Analysis
The [2 + 2] photocycloaddition is undisputedly the most important and most frequently used photochemical reaction . In this review, it is attempted to cover all recent aspects of [2 + 2] photocycloaddition chemistry with an emphasis on synthetically relevant, regio-, and stereoselective reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyanocyclobutane-1-carboxylic acid can be found in various databases such as PubChem and ChemicalBook .Scientific Research Applications
Synthesis and Structural Studies
Enantiodivergent Synthesis : Derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized through enantiodivergent sequences, leading to the stereoselective synthesis of free amino acid and beta-dipeptides. This research illustrates the utility of the cyclobutane ring in promoting molecular rigidity and the formation of strong intramolecular hydrogen bonds (Izquierdo et al., 2005).
Structure and Conformation Studies : The study of cis-2-phenylcyclobutanecarboxylic acid revealed insights into the structure and conformation of cyclobutane derivatives. X-ray diffraction methods were used to analyze the structure, showing how substituents influence the ring's conformation (Reisner et al., 1983).
Photocycloaddition Reactions
- [2+2] Photocycloaddition Reaction : The synthesis of 2-aminocyclobutane-1-carboxylic acids involved a [2+2] photocycloaddition reaction, demonstrating a method to construct the cyclobutane ring. This process is crucial for creating complex molecular structures with cyclobutane derivatives (Gauzy et al., 2004).
Potential Medical Applications
- Tumor-Seeking Agents : 1-Aminocyclobutane carboxylic acid has been identified as a potential tumor-seeking agent. It shows preferential incorporation by several tumor types and has been synthesized with high chemical yield for use in positron emission computed tomography (Washburn et al., 1979).
Peptide Synthesis
- Peptide Chain Incorporation : Novel 2,4-methano amino acids, including analogs of lysine and ornithine, were synthesized and incorporated into the peptide chain of tuftsin, an immunomodulatory peptide. This demonstrates the application of cyclobutane derivatives in bioactive peptide synthesis (Gershonov et al., 1996).
Mechanism of Action
Mode of Action
It’s known that the cyanocyclobutane core can participate in various chemical reactions, potentially influencing its interaction with biological targets .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed .
properties
IUPAC Name |
2-cyanocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHPXFFSBIMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanocyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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